3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol is a synthetic organic compound featuring a 1-propanol backbone substituted with two distinct groups:
- Position 3: A 1,3-dioxanyl group attached via a two-carbon chain, which may enhance solubility or metabolic stability compared to simpler alkyl substituents.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-13-9-11(10-14(19-2)16(13)20-3)12(17)5-6-15-21-7-4-8-22-15/h9-10,12,15,17H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAOVIOGLUKAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CCC2OCCCO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of robust catalysts and continuous flow reactors could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as LiAlH4 or NaBH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The 1,3-dioxane ring can also influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule and provide insight into substituent effects:
2-(4-Allyl-2,6-Dimethoxyphenoxy)-1-(3,4,5-Trimethoxyphenyl)-1-Propanol
- Structure: Differs at position 2 of the propanol chain, featuring a phenoxy group substituted with allyl and methoxy groups.
- Biological Activity : Demonstrated molecular docking affinity for aldose reductase, a target in diabetic neuropathy therapy .
- Source : Isolated from nutmeg (Myristica fragrans) oleoresin .
- Key Difference: The phenoxy group may confer different steric and electronic properties compared to the dioxanyl substituent in the target compound.
(E)-3-Phenyl-1-(3,4,5-Trimethoxyphenyl)Prop-2-En-1-One
- Structure: Replaces the propanol backbone with a propenone (α,β-unsaturated ketone) system.
- Relevance : Highlights the impact of functional group variation (ketone vs. alcohol) on reactivity and bioactivity. This compound is a synthetic intermediate in chalcone derivatives .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide
- Structure : An acetamide derivative with the 3,4,5-trimethoxyphenyl group linked to a benzothiazole ring.
- Significance : Illustrates the versatility of the trimethoxyphenyl moiety in drug design, particularly for kinase inhibitors or antiproliferative agents .
Substituent Effects:
- Dioxanyl Group : Likely enhances solubility in polar solvents due to its oxygen-rich cyclic ether structure.
- Propanol vs. Propenone: The alcohol group in propanol derivatives supports hydrogen bonding, whereas the ketone in propenones may enhance electrophilicity for covalent interactions.
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol is a complex organic compound notable for its potential biological activities. With a molecular formula of C16H24O6 and a molecular weight of 312.36 g/mol, this compound features a unique structure that combines a 1,3-dioxane ring and a trimethoxyphenyl group, which may contribute to its diverse pharmacological properties.
The compound's chemical structure is characterized by the following:
| Property | Value |
|---|---|
| IUPAC Name | 3-(1,3-dioxan-2-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-ol |
| Molecular Formula | C16H24O6 |
| Molecular Weight | 312.36 g/mol |
| CAS Number | 1443350-17-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trimethoxyphenyl moiety may engage with specific enzymes or receptors, influencing their activity and leading to significant biological effects. The presence of the 1,3-dioxane ring enhances the stability and reactivity of the compound, potentially affecting its bioavailability and efficacy in biological systems.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation through the modulation of inflammatory pathways.
- Antimicrobial Properties : There is emerging evidence that suggests this compound may exhibit antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antioxidant Study :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control samples.
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines in macrophage cell lines.
-
Antimicrobial Testing :
- This compound was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth at varying concentrations.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1,3-Dioxane | Limited biological activity |
| Trimethoxybenzene | Antioxidant but less potent |
| Other Trimethoxyphenyl derivatives | Variable effects depending on structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
